molecular formula C5H7N3O B2831896 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 1554453-19-8

4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No. B2831896
CAS RN: 1554453-19-8
M. Wt: 125.131
InChI Key: LXWUVYAENZGHCN-UHFFFAOYSA-N
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Description

4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is a derivative of 1,2,4-triazole . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . In addition, the 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .

Scientific Research Applications

Synthesis and Characterization of Complexes

4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde and its derivatives have been studied extensively for their ability to form complexes with metals. For instance, the synthesis and characterization of new silver(I) and palladium(II) complexes with 1,2,4-triazole moieties have been detailed, demonstrating the compound's utility in creating ionic and neutral complexes with metals, characterized through various spectroscopic methods and X-ray diffraction studies (Ghassemzadeh et al., 2008).

Antimicrobial Properties

The antimicrobial potential of derivatives of this compound has been a subject of research. Studies have synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, revealing that many of these compounds exhibit good to moderate antimicrobial activity, broadening the scope of the compound's utility in medicinal chemistry (Bayrak et al., 2009).

Synthesis of Bioactive Derivatives

The compound has also been used as a core structure for the synthesis of various bioactive derivatives. For instance, new 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties have been synthesized, showcasing the compound's versatility in forming structures that may act as inhibitors for specific bacterial enzymes (Bhat et al., 2016).

Synthesis of Bioactive Quinoline Derivatives

Additionally, derivatives incorporating the quinoline nucleus, known for varied biological activity, have been synthesized using this compound as a key component. These compounds have been characterized and screened for antimicrobial activities, further emphasizing the compound's importance in synthesizing biologically active molecules (D'Souza et al., 2020).

properties

IUPAC Name

4-ethyl-1,2,4-triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-2-8-4-6-7-5(8)3-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWUVYAENZGHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1554453-19-8
Record name 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde
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